4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide can be achieved through organic chemical methods. One common route involves the reaction of 4-(2-aminoethyl)benzene-1,2-diol with methylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted derivatives .
Scientific Research Applications
4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role as a dopamine metabolite and its effects on biological systems.
Medicine: Research focuses on its potential therapeutic applications, particularly in neuropharmacology.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It primarily affects the dopaminergic system, influencing neurotransmitter release and receptor activity. The exact mechanism involves binding to dopamine receptors and modulating their activity, which can impact various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Dopamine: A closely related compound with similar structure but different functional groups.
N-Methyldopamine: Another related compound with a methyl group attached to the nitrogen atom.
Deoxyepinephrine: A compound with similar pharmacological properties but different chemical structure.
Uniqueness
Its distinct chemical structure allows for unique reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.BrH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACICAVVXAAEHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939509 | |
Record name | 4-[2-(Methylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18191-22-5 | |
Record name | NSC123423 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(Methylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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